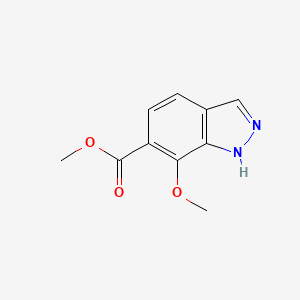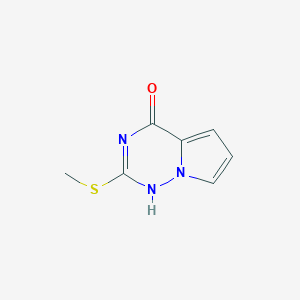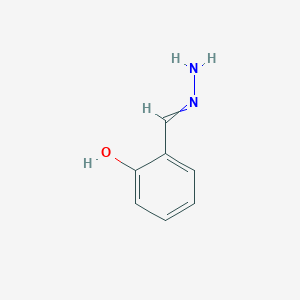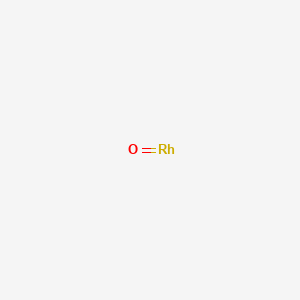
Oxorhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxorhodium is a useful research compound. Its molecular formula is ORh and its molecular weight is 118.905 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxorhodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxorhodium including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Behavior : Rhodium, including its oxide forms, demonstrates significant electrochemical properties. It has been studied for its behavior as an electrode for hydrogen and oxygen evolution in both alkaline and acidic solutions, showing distinct behaviors in different solvent environments (Jakšić, Johansen, & Tunold, 1993).
Catalysis in Chemical Reactions : Rhodium is used in catalyzing important chemical reactions such as the hydrogenation of carbon monoxide and carbon dioxide, which is critical in industrial processes (Sexton, 1977). Furthermore, it plays a key role in the hydroformylation of propylene, a process enhanced by low-pressure rhodium-based catalyst systems (Tudor & Ashley, 2007).
Syngas Conversion : Rhodium catalysts, especially when modified with manganese, show promise in syngas conversion to higher oxygenates, indicating its potential in chemical synthesis and energy applications (Yang et al., 2017).
Crystal Chemistry : The crystal chemistry of oxorhodates, which involves the study of their crystal structures and properties, is an area of interest in materials science. This research provides insights into the coordination and valences of rhodium in various compounds (Müller‐Buschbaum, 2007).
Analytical Applications : Rhodium and its isotopes, like 103Rh, are utilized in NMR spectroscopy, playing a critical role in understanding organometallic chemistry and catalysis (Ernsting, Gaemers, & Elsevier, 2004).
Recovery and Extraction : Research has been conducted on using nanostructured adsorbents for the selective recovery of rhodium ions, a method significant for refining precious metals (Abughusa, Amaratunga, & Merceir, 2005).
Electron Transfer Studies : Studies have explored the kinetics of DNA-mediated electron transfer reactions between metal complexes intercalated into DNA, where rhodium plays a critical role (Arkin et al., 1996).
properties
IUPAC Name |
oxorhodium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Rh |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLOMQIUPFZJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Rh] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ORh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.905 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12036-35-0 |
Source


|
| Record name | Rhodium oxide (Rh2O3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


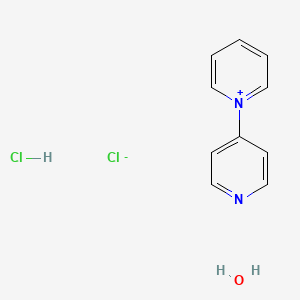

![2-Benzyl-2,6-diazaspiro[3.5]nonane hydrochloride](/img/structure/B7949765.png)
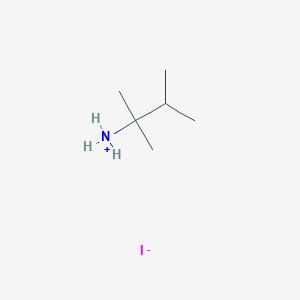
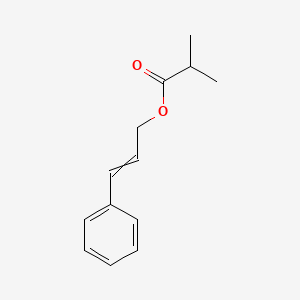
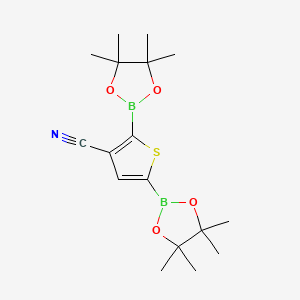

![ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B7949776.png)
